molecular formula C7H5ClN2O B14069816 3-Chloro-5-methoxyisonicotinonitrile

3-Chloro-5-methoxyisonicotinonitrile

Cat. No.: B14069816
M. Wt: 168.58 g/mol
InChI Key: FFDBYELFDPWIGC-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxyisonicotinonitrile is an organic compound with the molecular formula C7H5ClN2O It is a derivative of isonicotinonitrile, featuring a chlorine atom at the 3-position and a methoxy group at the 5-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methoxyisonicotinonitrile typically involves the substitution reactions on isonicotinonitrile derivatives

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process generally includes:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amino group.

    Methoxylation: Introduction of the methoxy group.

    Chlorination: Introduction of the chlorine atom.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methoxyisonicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur on the aromatic ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.

    Methoxylating Agents: Sodium methoxide, dimethyl sulfate.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

    Substituted Derivatives: Various substituted derivatives can be formed depending on the reagents and conditions used.

    Coupled Products: Complex molecules formed through coupling reactions.

Scientific Research Applications

3-Chloro-5-methoxyisonicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxyisonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-methylisonicotinonitrile: Similar structure but with a methyl group instead of a methoxy group.

    3-Chloroisonicotinonitrile: Lacks the methoxy group.

    5-Methoxyisonicotinonitrile: Lacks the chlorine atom.

Uniqueness

3-Chloro-5-methoxyisonicotinonitrile is unique due to the presence of both chlorine and methoxy groups on the pyridine ring, which can influence its reactivity and biological activity. This combination of substituents can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

3-chloro-5-methoxypyridine-4-carbonitrile

InChI

InChI=1S/C7H5ClN2O/c1-11-7-4-10-3-6(8)5(7)2-9/h3-4H,1H3

InChI Key

FFDBYELFDPWIGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1C#N)Cl

Origin of Product

United States

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